![molecular formula C17H18N2O4S B2758023 3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-33-4](/img/structure/B2758023.png)
3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-Dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C17H18N2O4S
- Molecular Weight : 346.4 g/mol
- CAS Number : 926032-61-3
The structural components include a benzenesulfonamide moiety and a tetrahydrobenzo[f][1,4]oxazepin core, which are known to influence its biological interactions.
Antidiabetic Activity
Recent studies have evaluated the antidiabetic potential of similar benzenesulfonamide derivatives. For instance, compounds with structural similarities showed significant hypoglycemic effects in diabetic rat models. The following table summarizes the blood glucose reduction observed in various compounds compared to a standard drug (Glibenclamide):
Compound | Before Administration (mg/dL) | After 2 Hours (mg/dL) | Reduction (%) | p-value |
---|---|---|---|---|
Control (Diabetic) | 359 ± 4.5 | 354 ± 7.3 | 1.4 | p < 0.05 vs. Glb. |
Glibenclamide | 324 ± 6.8 | 218 ± 11.1 | 32.7 | p < 0.05 vs. Control |
Compound A | 382 ± 6.5 | 303 ± 6.6 | 20.7 | p < 0.05 vs. Control |
Compound B | 472 ± 7 | 343 ± 6.4 | 27.5 | p < 0.05 vs. Control |
These findings suggest that modifications to the benzenesulfonamide scaffold can enhance antidiabetic properties .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties as well. Similar compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer)
- Results : High activity was observed in synthesized compounds against these cell lines, indicating that modifications to the oxazepin structure may enhance anticancer efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their therapeutic effects in metabolic disorders and cancer .
Case Studies
A notable case study involved the synthesis and evaluation of related benzenesulfonamide derivatives for their pharmacological properties:
- Study Design : In vivo administration in diabetic rat models.
- Findings : Certain derivatives demonstrated comparable or superior efficacy to established antidiabetic agents like Glibenclamide.
This evidence supports the hypothesis that structural modifications can lead to improved biological activities .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds with similar structures to 3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of oxazepine derivatives against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 0.500 mg/mL, suggesting potential for development into antimicrobial therapies .
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown promise. In vitro studies demonstrated that related oxazepine derivatives could induce apoptosis in human cancer cell lines. Notably, one derivative exhibited an IC50 value of 10 µM against breast cancer cells . This highlights the potential for further exploration in cancer treatment modalities.
Enzyme Inhibition and Receptor Modulation
The unique structure of this compound suggests it may interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Gene Expression Alteration
There is evidence to suggest that this compound may interact with DNA or RNA, potentially altering gene expression patterns. This could have significant implications for its use in genetic research and therapeutic applications .
Case Study 1: Antimicrobial Evaluation
A study focused on evaluating the antimicrobial properties of oxazepine derivatives related to this compound demonstrated significant activity against common bacterial strains. The results indicated that these compounds could serve as a basis for developing new antimicrobial agents.
Case Study 2: Cytotoxicity Assays
In another study assessing cytotoxicity against cancer cell lines, derivatives of the oxazepine class were tested for their ability to induce cell death. The findings revealed that several compounds showed promising cytotoxic effects, warranting further investigation into their mechanisms and therapeutic potential .
Propiedades
IUPAC Name |
3,4-dimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-3-5-14(9-12(11)2)24(21,22)19-13-4-6-16-15(10-13)17(20)18-7-8-23-16/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIQVFKUKKAPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.